CID 156588400

Descripción

Contextualization of Azo Dyes within Contemporary Chemical Research

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of all dyes used globally. nih.gov Characterized by the presence of one or more azo groups (―N=N―) connecting aromatic rings, these compounds are integral to numerous industries, including textiles, printing, paper manufacturing, and cosmetics. nih.govjchemrev.combritannica.com The synthesis of azo dyes typically involves a diazotization reaction followed by a coupling reaction, a cornerstone process in industrial organic chemistry. nih.govekb.eg

In contemporary chemical research, azo dyes are investigated for a wide range of applications beyond their traditional role as colorants. They are explored in fields such as nonlinear optics, liquid crystal displays, and as acid-base indicators. researchgate.net Furthermore, the coordination complexes of transition metals with azo ligands are a focus of research due to their unique catalytic, photophysical, and material properties. jchemrev.com However, the widespread use and chemical stability of azo dyes also present significant environmental challenges, leading to extensive research into their degradation and removal from industrial effluents. researchgate.netsciencetechindonesia.com

Academic Significance of Direct Red 80 as a Model Polyazo Compound

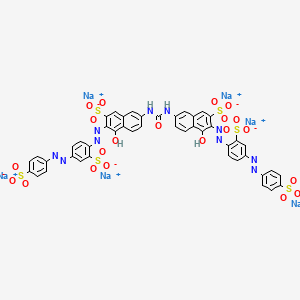

Direct Red 80 serves as a significant model compound in academic research due to its distinct characteristics. It is a large, hydrophilic, tetrakisazo hexasulfonated anionic dye with a planar aromatic system. sigmaaldrich.comsigmaaldrich.com Its high molecular weight and multiple azo bonds make it particularly resistant to degradation, embodying the challenges associated with treating textile wastewater. researchgate.net

The compound's structure, featuring four azo bonds and six sulfonic groups (-SO3−) that enhance its water solubility, makes it an ideal candidate for studying the efficacy of various advanced oxidation processes (AOPs) and adsorption techniques. researchgate.net Researchers utilize Direct Red 80 to evaluate and optimize new materials and methods for dye removal, with findings that can often be generalized to other complex anionic dyes. chemicalbook.comresearchgate.net Its use as a stain for collagen and amyloid in biological studies further highlights its versatility as a research tool. chemicalbook.comtargetmol.comselleckchem.com

Table 1: Chemical and Physical Properties of Direct Red 80

| Property | Value | Source(s) |

| IUPAC Name | Hexasodium;7,7'-(carbonylbis(imino-4,1-phenylene))bis(4-hydroxy-3-((4'-((4-sulfonatophenyl)diazenyl)biphenyl-4-yl)diazenyl)naphthalene-2-sulfonate) | worlddyevariety.comsigmaaldrich.comscbt.com |

| Synonyms | C.I. 35780, Sirius Red F3B, Solophenyl Red 3BL | worlddyevariety.comscbt.com |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | worlddyevariety.comsigmaaldrich.comscbt.com |

| Molecular Weight | 1373.07 g/mol | worlddyevariety.comsigmaaldrich.comscbt.com |

| CAS Number | 2610-10-8 | worlddyevariety.comscbt.com |

| Class | Polyazo (Tetra-azo) Dye | sigmaaldrich.comtargetmol.com |

| Appearance | Purple or dark brown powder | worlddyevariety.comsigmaaldrich.com |

| Solubility | Soluble in water, partly soluble in ethanol | worlddyevariety.comchemicalbook.com |

| Maximum Absorption (λmax) | 528 nm in H₂O | sigmaaldrich.comchemicalbook.com |

Current Research Landscape and Key Challenges in Direct Red 80 Studies

The current research landscape for Direct Red 80 is dominated by environmental applications, specifically its removal and degradation from aqueous solutions. A primary challenge is the dye's recalcitrant nature, which resists conventional wastewater treatment methods. Research is therefore focused on developing more effective technologies.

Key areas of investigation include:

Adsorption: Numerous studies have explored the use of low-cost adsorbents to remove Direct Red 80 from water. Materials such as almond shells, potato peels, chitosan (B1678972) microspheres, and activated carbon have been tested, with research focusing on optimizing conditions like pH, temperature, and initial dye concentration to maximize adsorption capacity. researchgate.netresearchgate.netnih.govnih.gov

Advanced Oxidation Processes (AOPs): AOPs are a major focus for achieving the complete mineralization of the dye. The electro-Fenton process, photocatalytic degradation using nanocatalysts like Titanium dioxide (TiO₂) and Cobalt ferrite (B1171679) (CoFe₂O₄), and ozonation are actively being investigated. researchgate.netnih.govkneopen.comproquest.comresearchgate.net A significant challenge is to develop catalysts that are efficient, reusable, and can function under visible light. nih.govdntb.gov.ua The degradation mechanism is believed to start with the cleavage of the azo bonds, followed by desulfonation and dihydroxylation, eventually leading to mineralization into CO₂, H₂O, and inorganic ions. researchgate.net

Bioremediation: The use of microorganisms to decolorize and degrade Direct Red 80 is another promising field. Studies have isolated bacterial strains, such as Pseudomonas stutzeri and Bacillus firmus, capable of breaking down the dye under specific conditions. sciencetechindonesia.comresearchgate.net The main challenge lies in scaling up these biological processes and maintaining microbial activity in complex industrial wastewater.

Novel Applications: Beyond environmental remediation, recent research has explored innovative uses for Direct Red 80. One notable study demonstrated its potential as a dual-functional electrolyte additive in aqueous zinc-ion batteries, where it helps to suppress the formation of zinc dendrites and minimize side reactions. acs.org

A central challenge across all degradation studies is moving beyond simple decolorization to achieve complete mineralization of the dye and its intermediate aromatic by-products, which can sometimes be more toxic than the parent compound. kneopen.comresearchgate.net

Table 2: Summary of Recent Research on Direct Red 80 Degradation and Removal

| Method | Materials/Catalyst | Key Findings | Source(s) |

| Adsorption | Almond Shells | Achieved ~97% dye removal from the aqueous phase. | researchgate.net |

| Adsorption | Potato Peels | Adsorption process was spontaneous and endothermic, fitting the Freundlich isotherm model. | nih.govresearchgate.net |

| Adsorption | Chitosan Microspheres | Demonstrated 97% color removal in 24 hours. | researchgate.netmendeley.com |

| Adsorption | Layered Double Hydroxides (LDH) | Maximum removal of 99% was achieved at a 50 mg/L dye concentration. | uitm.edu.my |

| Photocatalysis (Fenton-like) | Cobalt Ferrite (CoFe₂O₄) with persulfate | Achieved nearly 100% removal of DR80 within 60 minutes; UV light accelerated the process. | nih.govproquest.com |

| Photocatalysis | Titanium Dioxide (TiO₂) with H₂O₂ | Achieved complete decolorization and aromatic ring degradation in a relatively short time. | researchgate.net |

| Electro-Fenton Process | Boron-doped diamond anode & carbon-felt cathode | Effective in both DR80 degradation and overall pollutant load elimination. | kneopen.com |

| Ozonation & Peroxone (O₃/H₂O₂) | Ozone (O₃) and Hydrogen Peroxide (H₂O₂) | The Peroxone process was more effective than ozonation alone, with alkaline conditions being more favorable. | researchgate.net |

| Bacterial Degradation | Pseudomonas stutzeri | Isolated bacteria showed the highest potential for decolorizing the dye, with up to 73.67% efficiency. | sciencetechindonesia.com |

| Bacterial Degradation | Bacillus firmus (immobilized) | Completely decolorized 50 mg/L of the dye under anoxic conditions within 12 hours. | researchgate.net |

Propiedades

Número CAS |

2610-10-8 |

|---|---|

Fórmula molecular |

C45H32N10NaO21S6 |

Peso molecular |

1264.2 g/mol |

Nombre IUPAC |

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C45H32N10O21S6.Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76); |

Clave InChI |

LJNMMEBSLTWWNN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Otros números CAS |

2610-10-8 |

Descripción física |

Powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

25188-41-4 (Parent) |

Sinónimos |

2-naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) C.I. direct red 80 C.I. direct red 80, hexasodium salt direct red 80 picrosirius red sirius red F 3B Sirius Red F3B |

Origen del producto |

United States |

Environmental Remediation and Degradation Pathways of Direct Red 80

Photocatalytic Degradation of Direct Red 80

Photocatalysis involves the use of a semiconductor material that, upon irradiation with light, generates reactive species capable of degrading organic pollutants like DR80. This process offers a sustainable solution for dye removal by breaking down complex molecules into simpler, less harmful substances, and potentially mineralizing them into carbon dioxide, water, and inorganic ions.

Mechanistic Investigations of Direct Red 80 Photolysis

The degradation of Direct Red 80 under photocatalytic conditions typically initiates with the adsorption of the dye molecules onto the photocatalyst surface. Following light absorption by the semiconductor, electron-hole pairs are generated. These charge carriers migrate to the surface, where they react with adsorbed species to form highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These radicals are the primary agents responsible for the oxidative breakdown of the DR80 molecule.

A proposed mechanism for the degradation of Direct Red 80 involves the initial cleavage of the azo bond (-N=N-), which is a characteristic chromophore in azo dyes. This cleavage leads to the formation of aromatic amine intermediates. Subsequent reactions, including desulfonation and dihydroxylation, further break down the aromatic rings. Ultimately, these processes can lead to the complete mineralization of the dye into CO₂, H₂O, SO₄²⁻, and NH₃ researchgate.net. It is important to note that direct photolysis (degradation solely by light without a catalyst) is generally inefficient for DR80, especially at higher concentrations, indicating the necessity of a photocatalyst for significant degradation peacta.org.

Development and Characterization of Novel Photocatalytic Materials for Direct Red 80 Remediation

The efficiency of DR80 photocatalytic degradation is heavily influenced by the properties of the photocatalyst. Research has focused on developing advanced materials, including semiconductor-based photocatalysts and engineered nanocomposites, to enhance performance.

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its excellent photocatalytic activity, chemical stability, and low cost researchgate.net. However, its wide band gap (typically 3.1 eV) limits its activity to the UV region of the spectrum. Zinc oxide (ZnO) is another semiconductor with similar properties and a comparable band gap, also showing good photocatalytic activity for DR80 degradation deswater.comresearchgate.net. Metal sulfides, such as ZnS, have also been explored, often in combination with other semiconductors to broaden light absorption and improve charge separation ijche.ir.

To overcome the limitations of single semiconductor photocatalysts, such as poor light utilization and rapid recombination of electron-hole pairs, nanocomposites and heterojunctions have been engineered. These materials combine different semiconductors or other functional components to create synergistic effects.

For instance, ZnO-ZnS nanocomposites have demonstrated significantly enhanced photocatalytic activity for DR80 degradation compared to pure ZnO. This improvement is attributed to the reduced band gap of the nanocomposite (e.g., to 3 eV) and the efficient charge transfer facilitated by the heterojunction formed between ZnO and ZnS, which suppresses electron-hole recombination and increases light absorption ijche.ir. Similarly, ternary nanocomposites like ZnO/ZnTiO₃/Zn₂Ti₃O₈ have shown superior performance, achieving 93.6% DR80 degradation in 90 minutes. This enhanced activity is linked to the formation of heterojunctions among the constituent semiconductors, promoting electron transfer and minimizing charge carrier recombination deswater.com. Metal sulfide-based nanocomposites, such as CuₓFeSₓ, have also been investigated for visible-light-triggered photocatalytic degradation of DR80, leveraging their ability to absorb a broader spectrum of light researchgate.net.

Influence of Operational Parameters on Direct Red 80 Photocatalytic Kinetics

Several operational parameters significantly influence the rate and efficiency of Direct Red 80 photocatalytic degradation. Understanding these parameters is crucial for optimizing the process.

Photocatalyst Loading: An increase in photocatalyst loading generally leads to a higher degradation rate, up to an optimal point. This is because a higher loading increases the number of active sites available for adsorption and reaction, and enhances light absorption. However, excessive loading can lead to light scattering and shielding effects, reducing efficiency researchgate.netdeswater.com.

pH: The pH of the solution plays a critical role. Studies have indicated that alkaline conditions (e.g., pH 12-13) are often more conducive to the decolorization and degradation of DR80 in various AOPs, including ozonation and peroxone treatment tandfonline.com. For TiO₂ photocatalysis, the pH affects the surface charge of the catalyst and the speciation of the dye, influencing adsorption and degradation researchgate.net.

Light Intensity and Wavelength: The intensity of the light source directly impacts the rate of electron-hole pair generation. While UV light is effective, research is also exploring visible-light-driven photocatalysis using materials with narrower band gaps researchgate.net.

Initial Dye Concentration: The degradation rate is typically higher at lower initial concentrations of DR80. At higher concentrations, the dye molecules can saturate the active sites on the photocatalyst surface, and also absorb the incident light, hindering its penetration to the catalyst, thus reducing the degradation efficiency researchgate.netresearchgate.net.

Temperature: While photocatalysis is often conducted at ambient temperatures, elevated temperatures can sometimes enhance degradation rates by increasing reaction kinetics and improving mass transfer, although this effect can be marginal compared to other parameters researchgate.net.

Table 1: Summary of Photocatalytic Degradation Performance for Direct Red 80

| Photocatalyst System | Degradation Efficiency (%) | Time (min) | Key Enhancement Factor | Reference |

| ZnO nanoparticles | 75.5 | 90 | Baseline | deswater.com |

| TiO₂ nanoparticles | 78.6 | 90 | Baseline | deswater.com |

| ZnO/ZnTiO₃/Zn₂Ti₃O₈ nanocomposite | 93.6 | 90 | Heterojunctions, suppressed electron-hole recombination, wider light absorption | deswater.com |

| ZnO-ZnS Nanocomposite | 98.76 | 60 | Reduced band gap, efficient charge transfer via heterojunction | ijche.ir |

| CuₓFeSₓ nanocomposite | Not specified | Not specified | Visible light absorption, reduced band gap | researchgate.net |

| PAN/TiO₂ nanofiber | Not specified | Not specified | Nanofibrous structure, UV light activity | researchgate.net |

| Ti/Pt/β-PbO₂ anode (Photoelectrocatalysis) | 100 | 240 | Combined photo- and electro-catalysis, formation of hydroxyl radicals | peacta.org |

Identification and Characterization of Photo-Induced Transformation Products of Direct Red 80

The initial step often involves the cleavage of the azo linkage, leading to the formation of aromatic amines and sulfonated aromatic compounds. As the process continues, these intermediates undergo further oxidation, hydroxylation, and ring-opening reactions. For example, in ozonation processes, which share some radical-based mechanisms with photocatalysis, the initial reaction targets the azo bond, followed by changes in the aromatic structure tandfonline.com. While specific transformation products of DR80 under various photocatalytic conditions are detailed in specialized literature, the general trend is a progressive reduction in molecular complexity and chromophoric properties, moving towards simpler organic molecules and eventually inorganic end-products researchgate.nettandfonline.com. Ensuring that these intermediates are less toxic than the parent dye is a key consideration in evaluating the remediation strategy.

Compound Name List:

Direct Red 80 (DR80)

Titanium Dioxide (TiO₂)

Zinc Oxide (ZnO)

Zinc Sulfide (ZnS)

Zinc Titanate (ZnTiO₃)

Zinc Titanate (Zn₂Ti₃O₈)

Copper Iron Sulfide (CuₓFeSₓ)

Polyacrylonitrile (PAN)

Lead Dioxide (PbO₂)

Adsorptive Removal Mechanisms and Advanced Materials for Direct Red 80 Sequestration

The adsorption of Direct Red 80 onto various materials is governed by a complex interplay of physical and chemical interactions, which can be elucidated through equilibrium isotherm and kinetic modeling. The development and application of novel adsorbent materials, ranging from bio-based derivatives to inorganic composites, are central to enhancing the efficiency and sustainability of DR 80 removal.

Equilibrium Adsorption Isotherms for Direct Red 80

Adsorption isotherms describe the relationship between the amount of adsorbate (Direct Red 80) adsorbed onto the adsorbent surface and the equilibrium concentration of the adsorbate in the liquid phase at a constant temperature. Several models, including Langmuir, Freundlich, Temkin, and BET, are employed to understand the adsorption behavior and capacity of different materials.

Research indicates that Direct Red 80 adsorption onto various low-cost adsorbents often follows established isotherm models, providing insights into the adsorption mechanism and maximum adsorption capacity. For instance, the adsorption of DR 80 onto potato peels was found to align well with the Freundlich isotherm model, suggesting a heterogeneous adsorption process iwaponline.com, semanticscholar.org. The maximum adsorption capacities (Qmax) of potato peels for DR 80 varied with temperature, ranging from 27.78 mg/g at 303.16 K to 45.45 mg/g at 313.16 K iwaponline.com.

Almond shells, another agricultural waste material, exhibited different isotherm behaviors depending on the shell type. The mixture of almond shells followed the Langmuir isotherm, with a maximum adsorption capacity of 28.50 mg/g researchgate.net. External almond shells were better described by the Freundlich model, while internal almond shells were best fitted by the BET model researchgate.net. Sugarcane bagasse, both raw and modified, also demonstrated adsorption of DR 80, with the modified form showing a significantly higher Langmuir maximum adsorption capacity of 28.9 mg/g compared to the raw bagasse's 4.2 mg/g scientific.net. Vine stem, an agricultural byproduct, also showed good adherence to the Langmuir model, achieving a Qmax of 53.5 mg/g for DR 80 researchgate.net.

Table 1: Equilibrium Adsorption Isotherm Models for Direct Red 80

| Adsorbent | Isotherm Model | Qmax (mg/g) | Other Parameters (KL, KF, n) | Reference |

| Potato Peels (PP) | Freundlich | 27.78 (303K), 45.45 (313K), 32.26 (323K) | R² = 0.99 | iwaponline.com |

| Almond Shells (Mixture) | Langmuir | 28.50 | KL = 0.000855 L/g | researchgate.net |

| Sugarcane Bagasse | Langmuir | 4.2 | KL = 0.00023 L/mg | scientific.net |

| Modified Sugarcane Bagasse | Langmuir | 28.9 | KL = 0.00078 L/mg | scientific.net |

| Vine Stem | Langmuir | 53.5 | KL = 0.038 L/mg | researchgate.net |

Note: Qmax values for Potato Peels are presented at different temperatures as indicated in the source.

Kinetic Modeling of Direct Red 80 Adsorption Processes

Kinetic studies are essential for determining the rate at which adsorption occurs and identifying the rate-limiting step. The adsorption of Direct Red 80 onto various adsorbents has been widely investigated using models such as the pseudo-first-order (PFO) and pseudo-second-order (PSO) kinetic models.

The pseudo-second-order model, which assumes that the rate-limiting step is chemical adsorption involving valence forces or electron sharing between the adsorbent and adsorbate, has been found to be the most appropriate for describing the adsorption kinetics of Direct Red 80 onto several materials iwaponline.com, researchgate.net, rsc.org, semanticscholar.org, ijcce.ac.ir. For instance, the adsorption of DR 80 onto potato peels was well-represented by the pseudo-second-order model iwaponline.com, semanticscholar.org. Similarly, almond shells demonstrated excellent correlation with the pseudo-second-order model, with a high coefficient of determination (R² = 0.994) researchgate.net. Modified peanut shells also showed that their adsorption kinetics for DR 80 followed the pseudo-second-order model, with R² values exceeding 0.990 rsc.org. Layered double hydroxide (B78521) materials, such as Ni-Fe-LDH, also exhibited adsorption behavior that fit the pseudo-second-order kinetic model ijcce.ac.ir.

Table 2: Kinetic Models for Direct Red 80 Adsorption

| Adsorbent | Kinetic Model | Best Fit R² | Rate Constants (k1, k2) | Reference |

| Potato Peels (PP) | Pseudo-Second-Order | N/A | N/A | iwaponline.com, semanticscholar.org |

| Almond Shells | Pseudo-Second-Order | 0.994 | N/A | researchgate.net |

| Modified Peanut Shells | Pseudo-Second-Order | > 0.990 | N/A | rsc.org |

| Ni-Fe-Layered Double Hydroxide | Pseudo-Second-Order | N/A | N/A | ijcce.ac.ir |

Note: Specific rate constants (k1, k2) for Direct Red 80 were not consistently reported in the provided snippets for all studies.

Exploration and Synthesis of Novel Adsorbent Materials for Direct Red 80 Uptake

The development of efficient and cost-effective adsorbents is critical for the practical application of adsorption technology for dye removal. Research has focused on utilizing various natural and modified materials.

Agricultural waste materials represent a sustainable and abundant source for developing low-cost adsorbents.

Potato Peels (PP): Identified as an effective and inexpensive adsorbent for Direct Red 80, potato peels offer a viable solution for dye removal iwaponline.com, semanticscholar.org.

Almond Shells: This eco-friendly and low-cost material has demonstrated significant potential for DR 80 adsorption. The mixture of almond shells proved to be more effective, capable of removing approximately 97% of DR 80 from aqueous solutions within one hour researchgate.net.

Sugarcane Bagasse: Both raw and sulfuric acid-modified sugarcane bagasse have been investigated for DR 80 removal. The modification significantly enhanced the adsorption capacity, highlighting the benefits of material functionalization scientific.net.

Vine Stem: As an agricultural waste product, vine stem has been explored as a biosorbent for DR 80. Studies indicate that it is an effective and economically feasible option, with the Langmuir model fitting the experimental data well researchgate.net.

Cotton Fiber: Cotton fiber has also been utilized for the sorption of Direct Red 80 from aqueous solutions researchgate.net.

Inorganic and hybrid materials, particularly Layered Double Hydroxides (LDHs) and their composites, have shown promise due to their unique structural properties and high surface areas.

Layered Double Hydroxides (LDHs): Materials like Ni-Fe-LDH have demonstrated high adsorption capacities for various dyes, with studies indicating suitability for anionic dyes ijcce.ac.ir. Ni/Mg/Al-LDHs modified with Montmorillonite have shown substantial adsorption capabilities for dyes like Congo Red and Methylene Blue, suggesting potential for anionic dyes like DR 80 nih.gov. Modified LDHs incorporating metal oxides (e.g., Mg/Cr-Cu, Mg/Al-Cu) have also been synthesized and tested for dye adsorption, often following Langmuir isotherms and pseudo-second-order kinetics bme.hu. Other LDH-based materials, such as Zn/Al LDH and their composites with graphene oxide, are also being investigated for their adsorptive properties for anionic dyes researchgate.net, mdpi.com. While direct quantitative data for DR 80 adsorption on all these specific inorganic materials may be limited in the provided snippets, the general application of LDHs for anionic dye removal is well-established.

Surface Chemistry and Interaction Mechanisms in Direct Red 80 Adsorption Systems

Understanding the surface chemistry and interaction mechanisms is crucial for optimizing adsorbent performance and designing effective dye removal systems. Direct Red 80 is an anionic azo dye, characterized by the presence of azo bonds (-N=N-) and sulfonate groups, which contribute to its water solubility and anionic nature ufv.br, deswater.com.

The adsorption process is significantly influenced by the pH of the solution, which dictates the surface charge of the adsorbent and the speciation of the dye molecules iwaponline.com, ufv.br, deswater.com, ijcce.ac.ir. For anionic dyes like DR 80, adsorption is generally favored under acidic conditions. For instance, maximum adsorption of DR 80 on potato peels was observed at pH 2 iwaponline.com, and on diatomite at pH 2 usb.ac.ir. This is attributed to the protonation of functional groups on the adsorbent surface, leading to a net positive charge that electrostatically attracts the negatively charged dye molecules msrjournal.com, ijcce.ac.ir.

Key interaction mechanisms include:

Electrostatic Attraction: The primary driving force for the adsorption of anionic DR 80 onto positively charged adsorbent surfaces at low pH values msrjournal.com, ijcce.ac.ir, bme.hu, researchgate.net.

Hydrogen Bonding: Interactions between hydroxyl, amino, or carboxyl groups on the adsorbent surface and functional groups on the dye molecule can contribute to adsorption msrjournal.com, bme.hu.

Physical Adsorption: Van der Waals forces and other physical interactions can also play a role, particularly at lower concentrations or specific surface conditions msrjournal.com, bme.hu.

Surface Complexation: The formation of chemical bonds or complexes between dye molecules and active sites on the adsorbent surface can also occur msrjournal.com.

The presence of specific functional groups on the adsorbent, such as hydroxyl, carboxyl, and amino groups, as revealed by FTIR analysis, is vital for effective dye binding iwaponline.com, researchgate.net, msrjournal.com, researchgate.net. The molecular structure of Direct Red 80, including its aromatic rings and chromophore groups, also influences its interaction with the adsorbent surface ufv.br.

Compound List:

Direct Red 80 (DR 80)

Regeneration Strategies and Reusability Studies of Direct Red 80-Loaded Adsorbents

Adsorption is a prominent method for removing dyes like Direct Red 80 from wastewater, often utilizing cost-effective materials such as activated carbon or biomass. However, the economic viability of adsorption is heavily dependent on the regenerability and reusability of the adsorbent material. Spent adsorbents need to be regenerated to break the adsorbent-adsorbate interaction without damaging the adsorbent's structure, allowing for multiple adsorption-desorption cycles.

Common regeneration strategies involve chemical treatments, such as washing with acidic or alkaline solutions, or physical methods like thermal treatment. For instance, modified graphene oxide (GO-MVK-ANI) demonstrated good regeneration efficacy for Direct Red 81, maintaining effectiveness for up to seven cycles of recyclability irost.ir. Similarly, sludge biochar-based adsorbents (SBA) used for Direct Red 23 could be regenerated by pyrolysis at 600 °C, retaining over 97% of their removal efficiency after three cycles iwaponline.com. While specific regeneration data for Direct Red 80 is limited in the provided search results, the general principles applied to similar azo dyes suggest that effective regeneration methods are crucial for sustainable application.

Bioremediation and Biological Transformation of Direct Red 80

Biological treatment methods, leveraging the metabolic capabilities of microorganisms and their enzymes, offer an environmentally friendly and cost-effective alternative for Direct Red 80 degradation. These processes can break down complex dye molecules into simpler, less harmful compounds, or even mineralize them into carbon dioxide, water, and inorganic salts.

Isolation and Molecular Identification of Direct Red 80-Degrading Microbial Strains and Consortia

The isolation and identification of microorganisms capable of degrading Direct Red 80 are foundational steps in developing bioremediation strategies. Studies have successfully isolated various bacterial strains from industrial waste and contaminated sites. For example, bacteria isolated from Jumputan cloth industrial waste were identified using 16S rRNA gene sequencing, revealing genera such as Bacillus, Aeromonas, and Pseudomonas. Among these, Pseudomonas stutzeri (BD 05) showed the highest potential for degrading synthetic dyes sciencetechindonesia.com. Bacillus species have also demonstrated significant potential in decolorizing Direct Red dye, achieving up to 80% degradation within 24-48 hours under optimized conditions jneonatalsurg.com. Furthermore, fungal species, particularly from the Aspergillus genus (A. candidus, A. iizukae, and A. niger), have been investigated for their ability to biodegrade azo dyes, with A. candidus showing a 95% degradation rate for Direct Red 80 potopk.com.pl.

Elucidation of Microbial Biodegradation Pathways for Direct Red 80

The primary mechanism for the microbial degradation of azo dyes like Direct Red 80 involves the cleavage of the azo bond (-N=N-). This reductive cleavage, often occurring under anaerobic conditions, transforms the colored azo dye into colorless aromatic amines researchgate.nettandfonline.comfrontiersin.org. These aromatic amines are typically less toxic but can still pose environmental risks, necessitating further degradation. Subsequent steps in the pathway can include desulfonation and dihydroxylation, leading to aromatic compounds that can eventually be mineralized into CO₂, H₂O, SO₄²⁻, and NH₃ researchgate.net. Studies have suggested that both symmetric and asymmetric azo bond cleavage pathways can be involved in the biodegradation of similar diazo dyes nih.gov.

Enzymatic Systems Involved in Direct Red 80 Decolorization

Enzymes produced by microorganisms play a crucial role in the decolorization and degradation of Direct Red 80. Azoreductases are the principal enzymes responsible for the reductive cleavage of the azo bond frontiersin.orgnih.govbhu.ac.in. These enzymes are often flavoproteins that utilize electron donors like NADH or NADPH. Azoreductases are known to be stable across a wide range of pH and temperatures, making them robust catalysts for dye degradation nih.govnih.gov. Other oxidative enzymes, such as laccases and peroxidases , can also contribute to dye degradation, either by acting on the aromatic rings of the dye molecule or its intermediates frontiersin.orgnih.govmdpi.com. The combined action of multiple enzymes, often found in microbial consortia or whole-cell systems, can enhance the efficiency and completeness of dye degradation nih.govmdpi.com.

Optimization of Bioreactor Configurations for Direct Red 80 Wastewater Treatment

Effective bioremediation of Direct Red 80 requires optimized bioreactor configurations. Various bioreactor types, including microbial fuel cells (MFCs), activated sludge systems, and membrane bioreactors (MBRs), are being explored. MFCs, for instance, have shown promise in simultaneously degrading azo dyes like Direct Red 80 while generating electricity researchgate.netresearchgate.net. Studies using dual-chamber MFCs demonstrated high decolorization efficiencies for Direct Red 80, particularly when supplemented with a co-substrate like glucose researchgate.netresearchgate.net. Membrane bioreactors (MBRs) offer advantages such as compact design, high biomass concentration, and enhanced effluent quality, making them suitable for treating complex industrial wastewaters, including those containing dyes uts.edu.ausigmadafclarifiers.comwaterandwastewater.com. Optimization of operational parameters within these bioreactors, such as pH, temperature, aeration, and substrate availability, is critical for maximizing dye removal efficiency jneonatalsurg.com.

Biotransformation Products of Direct Red 80 and Their Environmental Significance

The microbial degradation of Direct Red 80 leads to the formation of various biotransformation products. The initial step of azo bond cleavage yields aromatic amines, which are generally colorless but can be toxic and carcinogenic researchgate.netijrrjournal.com. For example, studies on similar diazo dyes have identified sodium 4-aminoazobenzene-4′-sulfonate as a metabolite researchgate.net. Further degradation pathways can lead to less toxic intermediates, and ideally, complete mineralization into inorganic compounds researchgate.net. The environmental significance of these products lies in their potential toxicity and persistence. While some studies suggest that the metabolites of certain azo dyes, like Direct Red 81, were non-toxic to aquatic organisms nih.gov, the aromatic amines formed from Direct Red 80 require careful consideration. Their genotoxic effects and potential to cause chromosomal aberrations highlight the importance of ensuring complete degradation to harmless end products ijrrjournal.com.

Advanced Oxidation Processes (AOPs) for Direct Red 80 Elimination

AOPs leverage the synergistic action of oxidants, catalysts, and/or energy sources (like UV light or ultrasound) to produce powerful oxidizing agents. These species, primarily hydroxyl radicals (•OH), but also superoxide radicals (O₂⁻•) and singlet oxygen (¹O₂), initiate rapid and often complete degradation of complex organic molecules by attacking double bonds, aromatic rings, and functional groups mdpi.com. The application of AOPs to dye-laden wastewater aims to decolorize the effluent and reduce its chemical oxygen demand (COD) and toxicity.

Ozonation and Peroxone (O₃/H₂O₂) Processes for Direct Red 80 Degradation

Ozone (O₃) is a potent oxidant known for its effectiveness in breaking down azo bonds and aromatic structures in dyes. The peroxone process, which combines ozone with hydrogen peroxide (H₂O₂), further enhances degradation efficiency by promoting the formation of hydroxyl radicals through the reaction between ozone and the hydroperoxide anion (HO₂⁻), which is formed from H₂O₂ dissociation in water researchgate.nettandfonline.comtandfonline.com.

Studies have demonstrated that ozonation alone can achieve a high decolorization rate for Direct Red 80. For instance, a 99% decolorization rate was reported for 100 mg/L Direct Red 80 dye wastewater using ozonation researchgate.nettandfonline.comtandfonline.com. The chemical oxygen demand (COD) removal rate achieved through ozonation was up to 27.4% at pH 12 researchgate.nettandfonline.comtandfonline.com.

The peroxone process (O₃/H₂O₂) generally outperforms ozonation alone. When treating 100 mg/L Direct Red 80 dye wastewater with an O₃/H₂O₂ ratio of 1:10500, a COD removal rate of 40% was observed. This efficiency further increased to 43% at pH 13 researchgate.nettandfonline.comtandfonline.com. Alkaline conditions appear to be more conducive to the decolorization and degradation of Direct Red 80 in both ozonation and peroxone systems researchgate.nettandfonline.comtandfonline.com. Another study reported a 94% decolorization and 43% COD removal using an O₃/H₂O₂ ratio of 1:100 researchgate.net.

Table 1: Ozonation and Peroxone Processes for Direct Red 80 Degradation

| Process | Initial Dye Conc. (mg/L) | Decolorization (%) | COD Removal (%) | Optimal pH | O₃:H₂O₂ Ratio | Reference(s) |

| Ozonation | 100 | 99 | 27.4 | 12 | N/A | researchgate.nettandfonline.comtandfonline.com |

| Peroxone | 100 | ~94 | 43 | 13 | 1:10500 | researchgate.nettandfonline.comtandfonline.com |

| Peroxone | 100 | 94 | 43 | 13 | 1:100 | researchgate.net |

Electrochemical Degradation of Direct Red 80: Efficiency and Reaction Mechanisms

Electrochemical methods offer an alternative approach for dye degradation, involving the direct or indirect oxidation of pollutants at the anode surface. Different anode materials significantly influence the efficiency and mechanism of degradation. Studies have explored the use of iron, polypyrrole (PPy), and boron-doped diamond (BDD) electrodes for the electrochemical removal of Direct Red 80 psu.eduresearchgate.net.

Iron Electrodes: Iron anodes are consumed during electrolysis, promoting flocculation and coagulation of the dye. These processes can achieve nearly complete color removal and a COD removal ranging from 50% to 90% psu.eduresearchgate.net.

Polypyrrole (PPy) Electrodes: PPy, a conducting polymer, can facilitate dye precipitation through a conversion reaction, forming less soluble compounds. Similar to iron electrodes, PPy anodes demonstrate high color removal and a COD removal of 50% to 90% psu.eduresearchgate.net.

Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are highly effective and are capable of achieving complete mineralization of Direct Red 80. They also exhibit high color removal and a COD removal of 50% to 90%, representing the most efficient option among the tested materials for comprehensive pollutant breakdown psu.eduresearchgate.net.

The electrochemical degradation mechanism can involve direct electron transfer at the electrode surface or indirect oxidation mediated by electrochemically generated species like hydroxyl radicals or other reactive oxygen species psu.eduresearchgate.net.

Table 2: Electrochemical Degradation of Direct Red 80

| Anode Material | Dye Concentration (mg/L) | Color Removal (%) | COD Removal (%) | Electrolyte Used | Primary Mechanism/Notes | Reference(s) |

| Iron | Not Specified | ~100 | 50-90 | Na₂SO₄ | Flocculation/coagulation, electrode consumption | psu.eduresearchgate.net |

| Polypyrrole (PPy) | Not Specified | ~100 | 50-90 | Na₂SO₄ / NH₄NO₃ | Dye precipitation, conversion to less soluble compound | psu.eduresearchgate.net |

| Boron-Doped Diamond (BDD) | Not Specified | ~100 | 50-90 | Na₂SO₄ | Complete mineralization, generation of radicals | psu.eduresearchgate.net |

Sonochemical Degradation of Direct Red 80

Sonochemical degradation utilizes high-frequency ultrasound to induce cavitation in aqueous solutions. This process generates localized high temperatures and pressures, leading to the formation of free radicals (e.g., •OH) through the homolytic cleavage of water molecules capes.gov.brjonuns.com. Power ultrasound has been identified as an effective tool for the degradation of azo dyes capes.gov.br. While direct studies on Direct Red 80 using sonolysis alone are less prevalent in the provided snippets, research on similar azo dyes indicates its potential. For example, the SonoFenton process, combining ultrasound with Fenton chemistry, achieved 99% decolorization of Direct Red 81 within 75 minutes under specific conditions researchgate.net. Generally, sonochemical methods can contribute to the breakdown of complex dye structures into smaller, more manageable intermediates capes.gov.brjonuns.com.

Table 3: Sonochemical Degradation of Azo Dyes (Including Related Compounds)

| Process | Dye | Key Component(s) | Conditions | Degradation/Decolorization | Reference(s) |

| Power Ultrasound | Azo dyes | Ultrasound | General | Effective tool | capes.gov.br |

| SonoFenton | Direct Red 81 | Ultrasound, Fenton | pH 3, 120 kHz, 60 W, 75 min, [Fe²⁺]=0.2 g/l, [H₂O₂]=5.1 × 10⁻³ mol/l | 99% decolorization | researchgate.net |

| Ultrasonic Ball Milling | Congo Red | Ultrasound, Ball Milling | Not specified | Not specified | jonuns.com |

Integration of Hybrid AOP Systems for Enhanced Direct Red 80 Removal

Hybrid AOP systems, which combine different treatment technologies or variations of AOPs, often yield superior performance compared to single-stage processes. These integrated approaches can enhance the generation of reactive species, improve mass transfer, or address different aspects of pollutant removal synergistically.

Fenton-like Process with Cobalt Ferrite (B1171679) (CoFe₂O₄): The use of cobalt ferrite nanoparticles as a catalyst in a Fenton-like process with persulfate (PS) has shown remarkable effectiveness for Direct Red 80 degradation. Nearly 100% removal of Direct Red 80 was achieved within 60 minutes, with degradation primarily attributed to superoxide radicals and singlet oxygen nih.gov. The addition of UV light (photo-Fenton) further accelerated this process, with a rate constant of 1.54093 L mg⁻¹ min⁻¹ nih.gov. The degradation kinetics followed a pseudo-second-order model nih.gov.

SnO₂/H₂O₂ Hybrid Process: For Direct Red 81, a hybrid process utilizing tin oxide (SnO₂) nanoparticles to activate hydrogen peroxide demonstrated high removal efficiency. Under optimized conditions (0.1 mmol/L H₂O₂, 0.12 g SnO₂, 25 mg/L dye, pH 3, 60 min), a 97.73% removal efficiency was reported researchgate.net.

SonoFenton: As mentioned previously, the combination of ultrasound with Fenton reagents has proven effective for azo dye degradation, offering enhanced reaction rates and efficiency researchgate.netresearchgate.net.

These hybrid systems highlight the potential for synergistic effects, leading to more complete and rapid degradation of Direct Red 80 and similar dyes.

Table 4: Hybrid AOP Systems for Dye Degradation

| Hybrid System | Dye | Key Catalyst/Component(s) | Conditions | Removal Efficiency | Reference(s) |

| Fenton-like (CoFe₂O₄/PS) | Direct Red 80 | Cobalt Ferrite (CoFe₂O₄) | 60 min, persulfate (PS) | ~100% | nih.gov |

| Photo-Fenton (CoFe₂O₄/PS/UV) | Direct Red 80 | Cobalt Ferrite (CoFe₂O₄) | UV light acceleration, 60 min | ~100% | nih.gov |

| SnO₂/H₂O₂ | Direct Red 81 | Tin Oxide (SnO₂) | 0.1 mmol/L H₂O₂, 0.12 g SnO₂, 25 mg/L dye, pH 3, 60 min | 97.73% | researchgate.net |

| SonoFenton | Direct Red 81 | Ultrasound, Fenton | pH 3, 120 kHz, 60 W, 75 min, [Fe²⁺]=0.2 g/l, [H₂O₂]=5.1 × 10⁻³ mol/l | 99% decolorization | researchgate.net |

Compound List:

Direct Red 80

Hydrogen peroxide (H₂O₂)

Ozone (O₃)

Hydroxyl radicals (•OH)

Superoxide radicals (O₂⁻•)

Singlet oxygen (¹O₂)

Polypyrrole (PPy)

Boron-doped diamond (BDD)

Tin oxide (SnO₂)

Cobalt ferrite (CoFe₂O₄)

Persulfate (PS)

Direct Red 81

Advanced Analytical and Spectroscopic Characterization of Direct Red 80

Advanced Spectroscopic Techniques for Structural Elucidation and Environmental Monitoring of Direct Red 80

Spectroscopic techniques play a pivotal role in confirming the identity, purity, and structural integrity of Direct Red 80, as well as in its detection and quantification in environmental contexts.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental tool for dye characterization and is particularly useful for assessing the purity and structural integrity of Direct Red 80. The dye exhibits a characteristic absorption spectrum with a main visible peak typically around 528–532 nm, often accompanied by a shoulder near 500 nm. In the ultraviolet region, distinct peaks are observed around 372 nm, 281–282 nm, and a more prominent peak at 230–235 nm researchgate.netthermofisher.com. These specific absorption maxima are crucial for its identification and are used in certification procedures by bodies like the Biological Stain Commission researchgate.net. UV-Vis spectroscopy also serves as a convenient method for monitoring the decolorization and degradation of Direct Red 80 in environmental samples, making it valuable for pollution assessment and treatment efficacy studies mdpi.comepa.govsciencetechindonesia.com. The extinction coefficient, a measure of light absorption, is also determined using UV-Vis spectroscopy, providing quantitative data on the dye's concentration sigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H, ¹³C) and various 2D techniques (COSY, HSQC, HMBC), is a powerful and indispensable tool for detailed structural elucidation of organic compounds magritek.compageplace.decore.ac.uk. These methods provide information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of the molecule. While specific NMR data for Direct Red 80 is not readily available in the provided snippets, NMR is generally employed to establish the complete structure of complex molecules, including dyes, by analyzing chemical shifts, coupling constants, and through-bond and through-space correlations core.ac.ukacs.org.

Raman Spectroscopy: Raman spectroscopy offers a complementary approach for structural characterization by providing information on molecular vibrations and rotations libretexts.org. It is a label-free technique capable of analyzing complex biological systems nondestructively acs.org. Resonance Raman (RR) spectroscopy can further enhance sensitivity by tuning the excitation wavelength to an electronic absorption band, allowing for the detection of low concentrations acs.org. Like FTIR and NMR, Raman spectroscopy is often used in conjunction with other analytical methods for comprehensive structural elucidation libretexts.orgdb-thueringen.de.

Fluorescence Spectroscopy: Direct Red 80 is recognized as a fluorochrome and is utilized in fluorescence microscopy to assess collagen production and distribution in tissue sections medchemexpress.comsigmaaldrich.com. While fluorescence microscopy is a valuable tool for biological imaging and has applications in environmental monitoring (e.g., microplastics detection mdpi.com), its direct application for the environmental monitoring of Direct Red 80 itself is not extensively detailed in the provided results, beyond its role as a staining agent.

Quantitative Analytical Methodologies for Direct Red 80 in Complex Research Matrices

Accurate quantification of Direct Red 80 in various research matrices, such as environmental water samples, biological tissues (for histological studies), or industrial effluents, requires robust and sensitive analytical methodologies.

Spectrophotometry (UV-Vis): As mentioned in section 3.1, UV-Vis spectrophotometry is a primary method for quantifying Direct Red 80 in solutions. By establishing a calibration curve using known concentrations, the concentration of the dye in a sample can be determined based on its absorbance at its characteristic wavelengths (e.g., 528-532 nm) researchgate.netthermofisher.comsciencetechindonesia.com. This method is relatively simple and cost-effective for relatively clean matrices.

Chromatography with Spectroscopic Detection (e.g., HPLC-UV/Vis, HPLC-DAD): For more complex matrices where other absorbing species might interfere, chromatographic separation prior to UV-Vis detection is employed. HPLC coupled with a Diode Array Detector (DAD) allows for the simultaneous acquisition of full UV-Vis spectra for each eluting peak, aiding in peak identification and quantification. This approach enhances selectivity and sensitivity, making it suitable for analyzing samples like industrial wastewater sciencetechindonesia.comresearchgate.net.

Method Validation: Quantitative methodologies typically require validation to ensure accuracy, precision, linearity, and robustness. Parameters such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to establish the sensitivity of the method. For Direct Red 80, studies on its biodegradation have used spectrophotometry to quantify its residual concentration, reporting decolorization rates up to 97.8% sciencetechindonesia.comresearchgate.net, implying the development and application of quantitative methods.

Compound List:

Direct Red 80 (Sirius Red, Sirius Red F3B, C.I. 35780)

Azo Dyes

Collagen

Amyloid

Benzidine (mentioned as a comparison for safety)

Picric acid

Phosphomolybdic acid (PMA)

Hydrochloric acid (HCl)

Metanil yellow

Bromocreol green

Nile Red

Guanine

Flavin adenine dinucleotide (FAD)

Tryptophan

Tyrosine

Aniline

Phenols

4-Nitroaniline (4-NA)

Basic Green 1

Basic Violet 3

Basic Red 2

Direct Red 83

Direct Black 80

Direct Blue 86

Sulfur Black 1

Sulfur Blue 7

Disperse Red 15

Disperse Red 60

Disperse Blue 7

Disperse Blue 27

Vat Green 1

Vat Blue 6

Basic Blue 9

Basic Green 4

Direct Blue 98

Direct Blue 76

Direct Green 6

Direct Brown 95

Sulfur'Dyes 53185

Sulfur Blue 13

Sulfur Red 5

Copper(II)-Phenanthroline

1,10-Phenanthroline

Human serum albumin (HSA)

β-cyclodextrin (β-CD)

Ethylene- diaminetetraacetic acid (EDTA)

Na⁺ ion

Computational and Theoretical Studies of Direct Red 80

Quantum Chemical Calculations of Direct Red 80 Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding the electronic structure of Direct Red 80. These calculations provide critical data such as frontier molecular orbital energies (HOMO-LUMO gap), charge distributions, and electron densities. Such parameters are vital for predicting the molecule's reactivity, its interaction with light (spectroscopic properties), and its susceptibility to chemical transformations. While specific detailed quantum chemical calculations for Direct Red 80's electronic structure and reactivity are not extensively detailed in the provided search snippets, the general application of these methods to complex organic molecules, including dyes, is well-established d-nb.infoacs.orgroyalsocietypublishing.orgacs.org. These studies typically aim to elucidate how the extended π-electron system, azo linkages (-N=N-), and sulfonate groups (-SO₃⁻) influence the molecule's behavior in chemical reactions and its interaction with light. The calculated electronic properties can predict potential reaction sites and the stability of various molecular conformations.

Molecular Modeling and Simulation Studies of Direct Red 80 Interactions with Adsorbent Surfaces and Enzyme Systems

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo methods, are employed to investigate the interactions of Direct Red 80 with various surfaces, particularly adsorbents used for its removal from wastewater. These studies aim to understand adsorption mechanisms, binding affinities, and the influence of surface properties on dye uptake. For instance, research has explored the adsorption of dyes onto low-cost adsorbents like orange peel, using numerical finite element models to simulate the removal process, which were then validated against experimental measurements researchgate.net. While Direct Red 80's specific interaction with enzyme systems is not detailed in the provided results, molecular dynamics simulations are a common approach to study enzyme-surface interactions, providing insights into orientation, adsorption, and potential conformational changes plos.orgbiorxiv.orgmdpi.comacs.org. These simulations can reveal how an enzyme's active site might be affected when immobilized on a surface, which could be relevant if enzymes were to be used in bioremediation processes for Direct Red 80.

Density Functional Theory (DFT) Applications in Predicting Direct Red 80 Degradation Mechanisms

Density Functional Theory (DFT) serves as a powerful tool for predicting chemical reaction mechanisms, including the degradation pathways of pollutants like Direct Red 80. Studies on similar azo dyes or other organic pollutants have utilized DFT to explore degradation routes mediated by reactive oxygen species (ROS) or electrochemical processes researchgate.netuniversiteitleiden.nlmdpi.commdpi.com. For example, DFT has been used to elucidate the demethylation mechanisms of Methylene Blue by reactive oxygen species, identifying key intermediates and reaction energetics mdpi.com. Similarly, DFT has been applied to understand the photodegradation mechanisms of other organic compounds, detailing pathways like OH-addition, Br-substitution, and debromination universiteitleiden.nl. Research on the electrochemical removal of Direct Red 80 has also been conducted, investigating its degradation using different anode materials researchgate.net. While direct DFT studies detailing the specific degradation mechanisms of Direct Red 80 are not extensively presented, the methodology is clearly applicable and has been used for analogous compounds.

Predictive Modeling for Environmental Fate and Transport of Direct Red 80

Predictive modeling is essential for understanding how Direct Red 80 behaves in the environment, including its transport, persistence, and distribution across different environmental compartments. Environmental fate models, often based on principles like fugacity or Markov chains, are used to simulate these processes researchgate.netcefic-lri.org. These models consider factors such as degradation rates, adsorption to soil or sediment, and movement through water systems. For instance, numerical finite element models have been integrated with other models to simulate the transport and removal of dyes from textile effluents, comparing model predictions with experimental data researchgate.net. Research into the environmental fate of eDNA also highlights the development of transport models that integrate physiochemical properties with hydrological parameters to predict movement in aquatic environments royalsocietypublishing.org. While specific predictive models for Direct Red 80's environmental fate are not detailed, the general approaches for modeling chemical transport and persistence are well-established.

Direct Red 80 As a Methodological Tool in Histochemical and Research Applications

Applications of Direct Red 80 in Quantitative Histopathological Staining Methodologies

In histopathology, Direct Red 80 is the principal component of the Picro-Sirius Red (PSR) stain, a method prized for its ability to highlight collagen fibers within tissue sections. mdpi.comnih.gov This staining technique is foundational for the quantitative assessment of fibrosis, a pathological process characterized by the excessive deposition of collagen, in a multitude of organs including the liver, lungs, and kidneys. mdpi.comnih.gov The elongated, anionic structure of the Direct Red 80 molecule allows it to align with the long axis of collagen fibers, dramatically enhancing their natural birefringence when viewed under polarized light. nih.govresearchgate.net This property is crucial for both qualitative visualization and quantitative analysis of collagen organization and deposition. nih.gov

Methodological Optimization and Reproducibility in Picro-Sirius Red Staining

The reliability of quantitative data derived from PSR staining is heavily dependent on the standardization and optimization of the staining protocol to ensure reproducibility. nih.gov Variations in staining parameters can significantly impact the intensity and consistency of the stain, thereby affecting subsequent image analysis and interpretation. nih.gov Research has focused on optimizing several key aspects of the PSR staining method to minimize variability and enhance its precision.

Key parameters that have been subject to optimization include staining time, tissue section thickness, and the concentration of the dye solution. For instance, one study determined that for cervical and vaginal tissues, a staining time of just 5 minutes for a 5 µm thick section was sufficient to achieve optimal results for analysis with Mueller polarized microscopy. nih.gov Standard protocols often recommend a 60-minute incubation in a 0.1% Direct Red 80 solution dissolved in saturated aqueous picric acid to achieve near-equilibrium staining. ucsd.edu

Consistency in tissue preparation is also paramount. Standardized protocols for fixation, deparaffinization, and rehydration are essential first steps. mdpi.comnih.gov Following staining, washing steps using acidified water are employed to remove non-specific background staining. ucsd.edu

Despite these efforts, inter-laboratory and even intra-laboratory staining variation can compromise the reliability of computational quantification. nih.gov A study comparing PSR staining from two independent laboratories on sequential tissue sections found that such variations had a dramatic effect on automated quantification, suggesting that stringent protocol adherence is critical for reproducible results, especially in the context of clinical trials where subtle changes in fibrosis are being measured. nih.gov The development of robust, standardized protocols is therefore an ongoing area of focus to ensure that PSR staining remains a reliable tool for fibrosis assessment. mdpi.comnih.gov

| Parameter | Conventional Protocol Guideline | Optimized Finding (Example) | Rationale for Optimization |

| Staining Time | 60 minutes | 5 minutes | To achieve sufficient staining for specific tissue types (e.g., cervical) while potentially reducing background. nih.gov |

| Tissue Thickness | 3-5 µm | 5 µm | To ensure uniform stain penetration and optimal imaging. nih.gov |

| Dye Concentration | 0.1% Direct Red 80 in saturated picric acid | 0.02% in some protocols | To balance staining intensity with specificity. ucsd.edu |

| Washing Step | Acidified water rinses | Two changes of 0.5% acetic acid | To remove excess/unbound dye and minimize background noise. ucsd.edu |

Advanced Image Analysis and Computational Quantification of Direct Red 80 Staining

The vivid and specific staining of collagen by Direct Red 80 makes it highly amenable to digital image analysis (DIA), which offers a more objective and reproducible alternative to traditional semi-quantitative scoring methods. mdpi.comnih.gov Advanced computational approaches have been developed to move beyond simple color thresholding and provide detailed, quantitative data on the extent and characteristics of fibrosis. mdpi.comfrontiersin.org

Modern DIA methods employ sophisticated algorithms for the precise detection and segmentation of collagen fibers from the surrounding tissue. mdpi.comresearchgate.net These algorithms can differentiate between the red-stained collagen and the yellow-stained cytoplasm, even in complex tissue architectures. mdpi.com For example, a novel algorithm proved more accurate for PSR detection than classical filtering based on red-green-blue (RGB) color components. mdpi.comnih.gov Open-source platforms like FIJI (ImageJ) are frequently used to develop custom macros for automated analysis. nih.govoup.comprotocols.io One such macro, "QuantSeg," was designed for robust and rapid collagen quantification in cardiac tissue, even allowing for segmentation into different micro-anatomical regions. nih.govoup.com

Beyond simply quantifying the collagen proportionate area (CPA), computational methods can extract a wealth of morphological data about the collagen fibers themselves. mdpi.comfrontiersin.org Algorithms can classify fibers based on their morphology, such as their compactness or straightness, providing deeper insights into the architecture of the fibrotic matrix. mdpi.comfrontiersin.org Tools like Curvelet Transform-Fiber Extraction (CT-FIRE) enable the detailed analysis of individual fiber characteristics, including length, width, and orientation, which have been identified as potential diagnostic and prognostic biomarkers. nih.gov

However, the accuracy of these powerful computational tools is fundamentally dependent on the quality and consistency of the initial PSR staining. nih.gov Studies have shown that staining variations can significantly compromise the reliability of automated quantification, highlighting the critical link between meticulous laboratory technique and advanced computational analysis. nih.gov

| Analysis Technique | Description | Key Features | Representative Software/Tool |

| Color-based Segmentation | Quantifies collagen based on color thresholds in a specific color space (e.g., RGB, HSB). | Simple, fast, widely available. | ImageJ/FIJI, Custom Python scripts. mdpi.comprotocols.io |

| Algorithmic Fiber Detection | Uses advanced algorithms to specifically identify and segment individual collagen fibers. | Higher accuracy and sensitivity than simple thresholding; can classify fiber morphology. | Custom algorithms, QuantSeg macro (FIJI). mdpi.comnih.govoup.com |

| Fiber Morphology Analysis | Extracts detailed geometric features of individual fibers. | Measures fiber length, width, straightness, and alignment. | CT-FIRE, CurveAlign, Python packages. frontiersin.orgnih.gov |

| AI/Machine Learning | Utilizes trained classifiers to identify and quantify stained regions. | Can adapt to variations in staining; potential for high-throughput analysis. | WEKA (Waikato Environment for Knowledge Analysis) in ImageJ. nih.gov |

Integration with Multiplex Immunostaining and Fluorescence Microscopy

A significant advancement in the application of Direct Red 80 is its integration with immunohistochemistry (IHC) and fluorescence microscopy. nih.gov This combination allows for the simultaneous visualization and quantification of collagen architecture in relation to specific cell types or proteins within the tissue microenvironment. nih.govresearchgate.net

Traditionally, combining PSR with IHC has been challenging. However, a protocol has been developed that successfully utilizes the fluorescent properties of Direct Red 80 for detection, making it fully compatible with multiplex immunostaining. nih.gov In this method, the PSR staining is performed after the immunofluorescence labeling. researchgate.net The PSR signal can be imaged using standard fluorescence microscopy, producing a strong red signal that is specific for collagen. nih.govresearchgate.net

This integrated approach offers several advantages:

Contextual Analysis: It enables the study of collagen organization in specific, immunologically defined regions of a tissue. For example, researchers were able to show that collagen fiber length was significantly greater near cells overexpressing beta-catenin, a feat only possible by combining immunolabeling with PSR analysis. nih.gov

Enhanced Sensitivity: Fluorescent imaging of the PSR signal has been shown to be at least as sensitive and robust as traditional polarized light microscopy and is less susceptible to orientation-dependent signal variations. nih.gov

Quantitative Co-localization: It provides a platform for quantifying the spatial relationship between collagen fibers and specific cellular or extracellular markers, opening new avenues for understanding the complex interplay that drives tissue remodeling in health and disease. nih.govresearchgate.net

This multiplexed approach provides a powerful tool for investigating the nuanced roles of collagen in processes such as cancer progression, wound healing, and fibrosis, where interactions between cells and the extracellular matrix are critical. nih.gov

Direct Red 80 as a Model Compound for Environmental Pollutant Studies

Beyond its histochemical applications, Direct Red 80 serves as a model compound for a significant class of environmental pollutants: azo dyes. nih.govresearchgate.net Azo dyes are widely used in the textile industry and are a major component of industrial effluents. nih.gov Their complex aromatic structure makes them recalcitrant to degradation in conventional wastewater treatment systems, and their release into aquatic ecosystems is a significant environmental concern. nih.govnih.gov

Researchers use Direct Red 80 to study and develop advanced oxidation processes (AOPs) and other remediation technologies for treating dye-contaminated wastewater. Its chemical properties make it a suitable representative for studying the efficacy of various degradation mechanisms.

Key research findings in this area include:

Fenton-like Processes: The degradation of Direct Red 80 has been successfully achieved using Fenton-like processes mediated by catalysts such as cobalt ferrite (B1171679). In one study, this method achieved nearly 100% removal of the dye within 60 minutes, with degradation occurring primarily via superoxide (B77818) radicals and singlet oxygen. nih.gov

Ozonation: Conventional ozonation and the peroxone (O3/H2O2) process have been shown to be effective in decolorizing and degrading Direct Red 80. One study reported a 99% decolorization rate with ozone alone and a chemical oxygen demand (COD) removal rate of up to 43% with the peroxone process under alkaline conditions. tandfonline.com

Adsorption: Various low-cost adsorbents have been investigated for their capacity to remove Direct Red 80 from aqueous solutions. Materials such as almond shells, sugarcane bagasse, and hydrotalcite-like compounds have demonstrated high removal efficiencies, with one study showing that a mixture of almond shell types could remove 97% of the dye within an hour. researchgate.netnih.govuitm.edu.myscispace.com

Biodegradation: In some cases, microbial fuel cells have been used to study the degradation of Direct Red 80, where the dye is decolorized in the cathodic chamber. researchgate.net

These studies, using Direct Red 80 as a model pollutant, contribute to the development of more effective and environmentally friendly technologies for treating industrial wastewater. nih.govtandfonline.com

| Treatment Method | Key Reagents/Materials | Mechanism | Reported Efficiency |

| Fenton-like Process | Cobalt Ferrite, Persulfate | Generation of superoxide radicals and singlet oxygen. nih.gov | ~100% removal in 60 min. nih.gov |

| Ozonation/Peroxone | Ozone (O3), Hydrogen Peroxide (H2O2) | Oxidation via ozone and hydroxyl radicals. tandfonline.com | 99% decolorization; up to 43% COD removal. tandfonline.com |

| Adsorption | Almond Shells, Sugarcane Bagasse | Physical and chemical binding to adsorbent surface. researchgate.netscispace.com | Up to 97% removal. researchgate.net |

| Microbial Fuel Cell | Electroactive microbes | Reductive cleavage of azo bonds. researchgate.net | 85.8% decolorization in 48h. researchgate.net |

Future Research Trajectories and Emerging Paradigms in Direct Red 80 Studies

Convergence of Nanotechnology and Biotechnological Approaches for Direct Red 80 Remediation

The remediation of Direct Red 80 from wastewater is a critical area of research, with nanotechnology and biotechnology offering synergistic solutions. Nanomaterials, due to their large surface area and unique properties, have demonstrated significant potential in adsorbing and degrading DR80. For instance, iron-based nanomaterials (IONs) synthesized from zero-valent iron nanoparticles have shown nearly 100% removal efficiency for DR80 researchgate.net. Cobalt ferrite (B1171679) nanoparticles have also been employed, achieving near 100% removal in synthetic effluents, particularly when combined with UV light in a photo-Fenton system, primarily through the generation of superoxide (B77818) radicals and singlet oxygen nih.gov. Other nanomaterials, such as titanium dioxide (TiO2) composites, have been investigated for photocatalytic degradation of DR80, with some studies reporting up to 77% removal efficiency for DR80 when combined with silver nanoparticles under UV light mdpi.com.

Biotechnological approaches, particularly the use of microbial consortia and enzymes, are also gaining prominence. Certain bacterial consortia have shown high decolorization efficiencies for DR80, with some achieving over 90% decolorization within 24 hours tandfonline.comresearchgate.net. For example, Phanerochaete chrysosporium immobilized in a disk-shaped reactor demonstrated over 90% decolorization efficiency for DR80-contaminated wastewater tandfonline.com. Enzymes like azoreductase are key players in the biodegradation of azo dyes, including DR80, by cleaving the azo bond mdpi.comresearchgate.net. Future research is exploring the integration of these nanomaterials with biological systems, such as immobilizing microbial consortia on nanomaterial supports or using them as catalysts in bioreactors, to create highly efficient and robust remediation systems. This convergence aims to enhance the speed, efficiency, and sustainability of DR80 removal from industrial effluents.

Table 1: Nanomaterial Applications in Direct Red 80 Remediation

| Nanomaterial Type | Application/Mechanism | Reported Efficiency | Reference |

| Iron-based Nanomaterials | Adsorption, Catalytic Degradation | ~100% | researchgate.net |

| Cobalt Ferrite Nanoparticles | Photo-Fenton degradation (superoxide, singlet oxygen) | ~100% | nih.gov |

| TiO2 Nanocomposite | Photocatalytic degradation | Up to 77% | mdpi.com |

| Zinc Oxide Nanoparticles | Adsorption | High | irjet.net |

Application of Artificial Intelligence and Machine Learning in Optimizing Direct Red 80 Research Outcomes

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize research outcomes related to Direct Red 80. These technologies offer powerful tools for optimizing experimental design, predicting degradation pathways, and developing more efficient synthesis and remediation strategies.

In the realm of dye degradation, ML algorithms can be employed to predict the catalytic activity and optimize parameters for processes like photocatalysis or advanced oxidation. For instance, algorithms like XGBoost, Random Forest, and Support Vector Machines have been used to predict the catalytic reduction performance of various contaminants, including azo dyes researchgate.net. By analyzing large datasets of experimental conditions and outcomes, ML models can identify optimal parameters for dye removal, such as pH, catalyst dosage, and reaction time, leading to more efficient and cost-effective remediation nih.govmdpi.com.

Table 2: AI/ML Applications in Dye Research

| AI/ML Technique | Application Area | Potential Outcome | Reference |

| Machine Learning (ML) | Predicting catalytic activity for dye reduction | Optimized parameters, improved efficiency, reduced cost | researchgate.net |

| AI/ML (e.g., XGBoost) | Optimizing bioremediation parameters | Enhanced pollutant degradation rates, reduced resource consumption | nih.gov |

| RSM & ANN | Optimization and modeling of dye decolorization | Improved understanding of complex nonlinear interactions, precise prediction | nih.gov |

| AI/ML | Accelerating material formulation design | Faster discovery of new materials for dye remediation or synthesis | mdpi.com |

Perspectives on Sustainable Synthesis and Circular Economy Principles for Azo Dyes including Direct Red 80

The future of azo dye production, including Direct Red 80, is increasingly being shaped by the principles of sustainable synthesis and the circular economy. This shift aims to minimize environmental impact, conserve resources, and create value from waste streams.

Sustainable synthesis approaches for azo dyes are moving towards greener methodologies that reduce or eliminate the use of hazardous chemicals, solvents, and high temperatures. Techniques such as solvent-free grinding methods catalyzed by functionalized magnetic nanoparticles are being explored to develop more environmentally friendly synthesis routes researchgate.net. The focus is on creating processes that are not only efficient but also minimize waste generation and energy consumption.

The circular economy model offers a framework for rethinking the entire lifecycle of dyes. This includes designing dyes and dyeing processes for easier recycling and reusability, implementing closed-loop systems where dyes are recovered, treated, and reused, and exploring the valorization of dye-containing wastewater into valuable aromatic compounds ua.ptgnest.orgfrontiersin.org. For instance, aqueous two-phase systems (ATPS) have shown potential for the selective separation and recovery of DR80 from textile effluents, with subsequent recovery of the dye using chitosan (B1678972) adsorbent ua.pt. Furthermore, research is investigating the conversion of azo dyes into useful aromatic amines and other building blocks through enzymatic bioprocesses, offering a route to transform waste into valuable chemicals frontiersin.org. Embracing these principles is crucial for developing a more sustainable and resilient textile industry, aligning with global efforts towards environmental protection and resource efficiency.

Table 3: Sustainable Synthesis and Circular Economy Approaches for Azo Dyes

| Approach | Description | Potential Benefits | Reference |

| Green Synthesis | Solvent-free methods, use of solid acid catalysts, magnetic nanoparticles | Reduced hazardous chemical use, lower energy consumption, minimized waste | researchgate.net |

| Aqueous Two-Phase Systems (ATPS) | Separation and recovery of dyes from wastewater | Dye recovery and reuse, reduced effluent load | ua.pt |

| Enzymatic Bioconversion | Conversion of azo dyes into valuable aromatic compounds (e.g., aromatic amines) using enzymes | Waste valorization, production of valuable chemicals, sustainable remediation | frontiersin.org |

| Dye Recycling/Reuse | Designing processes for easier dye extraction and reuse in textile manufacturing | Reduced raw material consumption, minimized waste generation | gnest.org |

Q & A

Basic: What analytical methods are effective for quantifying Direct Red 80 degradation in wastewater treatment studies?

Answer: Researchers should employ a combination of physicochemical methods:

- UV-Visible absorption spectroscopy to monitor decolorization rates by tracking absorbance changes at characteristic wavelengths (e.g., λmax ≈ 520 nm for Direct Red 80) .

- Chemical Oxygen Demand (COD) to assess organic matter removal efficiency, particularly under varying pH conditions .

- Ion chromatography or mass spectrometry to identify intermediate degradation byproducts and validate pathway hypotheses .

Advanced: How can researchers design experiments to evaluate synergistic effects of O3/H2O2 ratios and pH on Direct Red 80’s COD removal efficiency?

Answer:

- Factorial experimental design is recommended, with pH (e.g., 10–13) and H2O2:O3 molar ratios (e.g., 1:10,000–1:15,000) as independent variables.

- Measure COD removal rates as the dependent variable and use response surface methodology (RSM) to optimize parameters .

- Control variables: initial dye concentration (e.g., 100 mg/L), temperature, and ozonation time .

Basic: What spectroscopic techniques are suitable for studying Direct Red 80’s interaction with soil enzymes?

Answer:

- UV-Vis spectroscopy detects structural changes in enzymes (e.g., α-Amylase) via shifts in absorbance peaks .

- Resonance Light Scattering (RLS) quantifies enzyme aggregation or disaggregation under dye exposure .

- Fluorescence quenching assays can reveal binding constants and thermodynamic parameters (e.g., ΔH, ΔS) .

Advanced: What molecular modeling approaches elucidate the binding mechanisms between Direct Red 80 and α-Amylase?

Answer:

- Use molecular docking software (e.g., AutoDock Vina) to simulate dye-enzyme interactions, focusing on hydrogen bonding and hydrophobic forces .

- Validate docking results with thermodynamic analysis (van’t Hoff plots) to confirm exothermic/endothermic binding .

- Compare binding energies (ΔG) across pH conditions to assess environmental influences .

Basic: How to conduct a literature review on Direct Red 80’s environmental toxicity?

Answer:

- Use Google Scholar with keywords: “Direct Red 80 toxicity,” “soil enzyme inhibition,” “azo dye ecotoxicity.”

- Filter results by recent publications (last 5–10 years) and prioritize peer-reviewed journals in environmental science .

- Cross-reference citations in seminal papers (e.g., Liu et al., 2020) to identify foundational studies .

Advanced: How to analyze contradictory data in studies comparing ozonation and peroxone treatment efficiencies?

Answer:

- Perform meta-analysis to reconcile discrepancies in COD removal rates (e.g., 27.4% for O3 vs. 43% for O3/H2O2 at pH 13 ).

- Evaluate methodological differences: oxidant dosing ratios, pH control precision, or analytical techniques (e.g., COD vs. TOC measurements) .

- Use sensitivity analysis to identify variables with the highest impact on outcomes .

Basic: What are the key parameters in designing batch experiments for Direct Red 80 degradation?

Answer:

- Independent variables : pH (7–13), initial dye concentration (50–200 mg/L), oxidant dose (e.g., O3 flow rate) .

- Dependent variables : Decolorization rate, COD removal, and toxicity assays (e.g., microbial viability).

- Controls : Unoxidized dye solutions and blanks (no dye) to calibrate instrumentation .

Advanced: How to integrate thermodynamic and kinetic analyses to model Direct Red 80’s degradation pathways?

Answer:

- Pseudo-first-order kinetics can model decolorization rates (ln(C/C0) vs. time) .